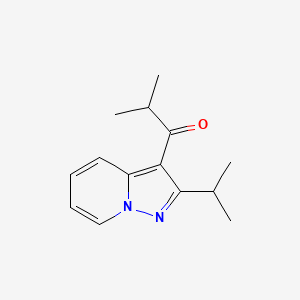
Agonista de STING-1
Descripción general
Descripción
It is created by stacking multiple layers of glass cloth, soaked in epoxy resin, then compressing the resulting material under heat until the epoxy cures . G10 is favored for its high strength, low moisture absorption, and high level of electrical insulation and chemical resistance . These properties are maintained not only at room temperature but also under humid or moist conditions .
Aplicaciones Científicas De Investigación
G10 has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a substrate for printed circuit boards due to its high electrical insulation.
Biology: Utilized in laboratory equipment that requires chemical resistance and low moisture absorption.
Medicine: Employed in medical devices that need to be chemically inert and durable.
Mecanismo De Acción
G10 acts primarily through its physical properties rather than chemical interactions. Its high strength and low moisture absorption make it an excellent material for applications requiring durability and stability. The epoxy resin matrix provides chemical resistance, while the glass cloth reinforcement adds mechanical strength .
Direcciones Futuras
The future directions for STING agonist-1 involve further understanding the role of the STING pathway in cancer immune surveillance and the development of modulators of the pathway as a strategy to stimulate antitumor immunity . There is also interest in identifying novel low molecular weight compounds that might soon move to clinical trials .
Análisis Bioquímico
Biochemical Properties
STING agonist-1 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It binds to the STING protein, which is localized on the endoplasmic reticulum (ER), leading to the activation of the transcription factors IRF3 and NF-κB . This interaction is crucial for the activation of the STING pathway, which plays a key role in the innate immune response .
Cellular Effects
STING agonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis . It also induces the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .
Molecular Mechanism
The molecular mechanism of action of STING agonist-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to STING, it triggers a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STING agonist-1 change over time. It has been shown to have good stability in biological matrices, which translates to good cellular potency .
Dosage Effects in Animal Models
The effects of STING agonist-1 vary with different dosages in animal models. For instance, a study found that a single intranasal dose of a STING agonist protected against pathogenic strains of SARS-CoV-2 in hamsters . The threshold effects and any toxic or adverse effects at high doses are still being studied .
Metabolic Pathways
STING agonist-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that STING agonist-1 is involved in are still being investigated.
Transport and Distribution
STING agonist-1 is transported and distributed within cells and tissues in a specific manner. It has been found to display preferential distribution to the lymph nodes and spleen, enhancing its systemic immune-stimulating effects . The transport and distribution of STING agonist-1 within cells and tissues are likely mediated by specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of STING agonist-1 and its effects on activity or function are crucial aspects of its mechanism of action. STING agonist-1 is mainly localized on the endoplasmic reticulum (ER), where it binds to STING . This localization is crucial for the activation of the STING pathway and the subsequent immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
G10 is synthesized by stacking multiple layers of glass cloth, which are soaked in epoxy resin. The layers are then compressed under heat until the epoxy cures . This process involves the following steps:
Impregnation: Glass cloth is soaked in epoxy resin.
Stacking: Multiple layers of the impregnated glass cloth are stacked together.
Compression: The stacked layers are compressed under heat to cure the epoxy resin.
Industrial Production Methods
In industrial settings, G10 is produced in flat sheets, most often a few millimeters thick . The process involves automated machinery that ensures consistent quality and thickness. The sheets can be further processed into various shapes and sizes depending on the application.
Análisis De Reacciones Químicas
Types of Reactions
G10 primarily undergoes physical rather than chemical changes due to its composite nature. it can be involved in the following reactions:
Oxidation: The epoxy resin in G10 can oxidize when exposed to high temperatures or harsh chemical environments.
Decomposition: At extremely high temperatures, the epoxy resin can decompose, releasing various gases.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can cause the epoxy resin to oxidize.
High Temperatures: Prolonged exposure to temperatures above 140 degrees Celsius can lead to the decomposition of the epoxy resin.
Major Products Formed
Oxidation Products: Various oxidized compounds depending on the specific conditions.
Decomposition Products: Gases such as carbon dioxide and water vapor.
Comparación Con Compuestos Similares
Similar Compounds
Micarta: Similar to G10 but uses different filler materials.
Carbon Fiber Laminates: Use carbon fibers instead of glass cloth, offering higher strength but at a higher cost.
Phenolic Laminates: Use phenolic resin instead of epoxy, providing different chemical resistance properties.
Uniqueness of G10
G10 is unique due to its combination of high strength, low moisture absorption, and excellent electrical insulation . Unlike carbon fiber laminates, G10 is more cost-effective while still providing significant mechanical strength. Compared to phenolic laminates, G10 offers better chemical resistance and durability .
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKYJATVFXZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



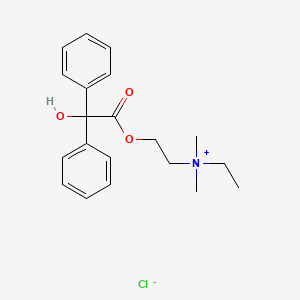
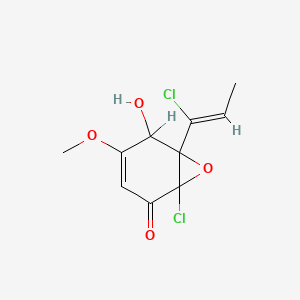

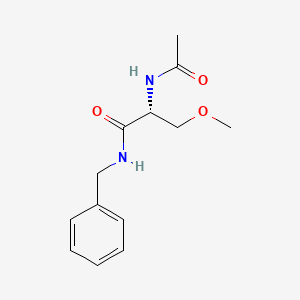

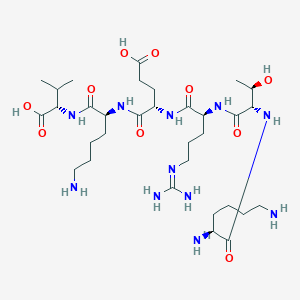

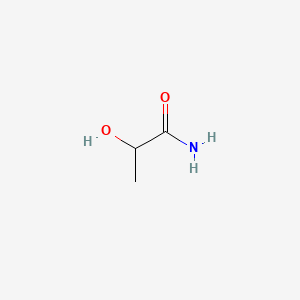
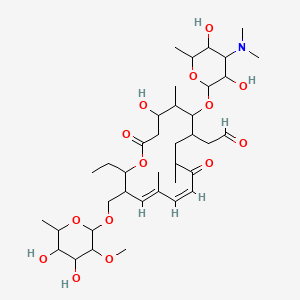
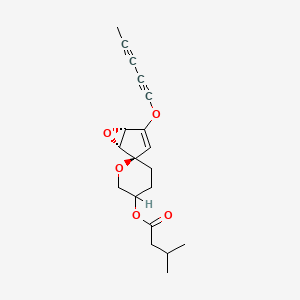
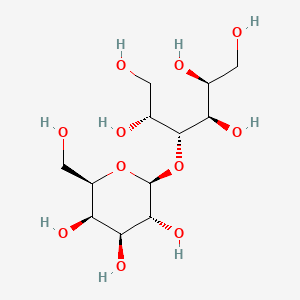
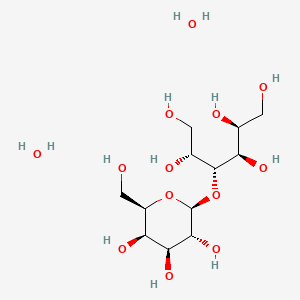
![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)
